![molecular formula C25H28N4O4S B2720400 ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1115565-26-8](/img/structure/B2720400.png)

ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

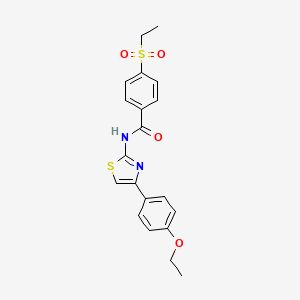

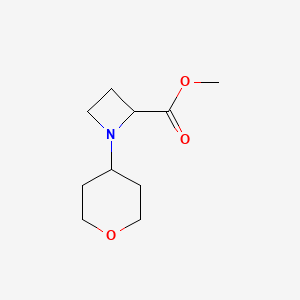

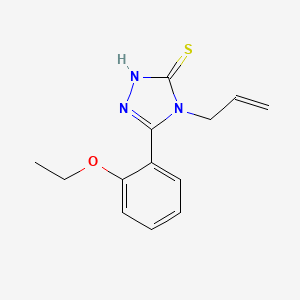

Thiazoles are a type of heterocyclic compound that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Imidazoles are another type of heterocyclic compound that contain a five-membered ring with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The imidazole ring also has a planar structure and is aromatic .Chemical Reactions Analysis

Thiazoles and imidazoles can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

Chemistry and Synthesis

- Ethyl benzoate thiocarbohydrazone, a related compound, has been used in studies focusing on the chemistry of sym-tetrazine. These compounds have applications in synthesizing various derivatives with potential in chemistry and material sciences (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

- Research involving acetylenedicarboxylic esters, which are structurally similar, has led to the development of esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid. Such compounds are important in the synthesis of complex organic molecules (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Antifungal Applications

- Compounds derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates have been investigated for their antifungal properties. These studies contribute to the development of new antifungal agents (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).

Electrochemical and Electrochromic Properties

- Novel donor–acceptor type monomers related to this compound have been studied for their electrochemical and electrochromic properties. This research is significant in the development of materials for electronic applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).

Antimicrobial Agents

- Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and related compounds have been synthesized and screened for their antibacterial and antifungal activities. These compounds have potential applications in creating new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Synthesis of Heteroarotinoid

- Research involving the synthesis of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate has applications in the development of compounds with activity in various biological assays (Sunthankar, Berlin, & Nelson, 1990).

Hydrogen-Bonded Supramolecular Structures

- The study of substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has applications in understanding hydrogen-bonded supramolecular structures. This research is crucial for the development of advanced materials with specific molecular arrangements (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthesis of Heterocyclic Compounds

- Research focusing on the synthesis of ethyl 2-methyl-1-(4-phenylthiazol-2-yl)-1H-benzimidazole-6-carboxylate is relevant in the field of medicinal chemistry for the development of new therapeutic agents (He, Hu, Cao, & Peng, 2007).

Antibacterial Activity

- The synthesis and evaluation of biological activity of ethyl-2-amino benzothiazole -6-carboxylate derivatives highlight their potential in developing new antibacterial compounds (Jebur, Abdullah, & Saleh, 2018).

Cytotoxicity in Synthesis of New Heterocycles

- Studies involving the synthesis of new heterocycles using compounds like ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate contribute to the understanding of their cytotoxic properties, which is vital for cancer research and drug development (Hegazi, Mohamed, Dawood, & Badria, 2010).

Mécanisme D'action

Imidazole Ring

The imidazole ring is a key component of many biologically active compounds. It is present in important biomolecules like histidine and histamine. Imidazole derivatives have been found to possess various biological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

Thiazole Ring

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Benzylic Position

The benzylic position in organic chemistry is the position on a benzene ring where the carbon is bonded to a benzene ring. Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4S/c1-3-5-13-26-23(31)19-7-6-8-21(16-19)29-15-14-27-25(29)34-17-22(30)28-20-11-9-18(10-12-20)24(32)33-4-2/h6-12,14-16H,3-5,13,17H2,1-2H3,(H,26,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRSAZVNLJHLMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2720324.png)

![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2720333.png)

![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-3-carboxamide](/img/structure/B2720335.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)

![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)